molecular formula C18H16O2S B8511639 2,3-Bis(4-methoxyphenyl)thiophene CAS No. 78316-50-4

2,3-Bis(4-methoxyphenyl)thiophene

Cat. No. B8511639
Key on ui cas rn: 78316-50-4
M. Wt: 296.4 g/mol
InChI Key: OCGBUPXBWRLMDC-UHFFFAOYSA-N
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Patent
US04590205

Procedure details

A solution of 2,3-bis(4-methoxyphenyl)thiophene (5.92 g, 20 mmole) in 70 ml methylene chloride was cooled in an ice bath and treated in portions with iodine (5.6 g, 20 mmole) and red mercuric oxide (4.32 g, 20 mmole). The reaction mixture was stirred at room temperature for 4 hours and then treated with additional portions of iodine (2.8 g, 10 mmole) and mercuric oxide (2.16 g, 10 mmole). After 2 hours additional, the reaction mixture was filtered through a celite pad.
Quantity
5.92 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step Two
[Compound]
Name
mercuric oxide
Quantity
4.32 g
Type
reactant
Reaction Step Two
Quantity
2.8 g
Type
reactant
Reaction Step Three
[Compound]
Name
mercuric oxide
Quantity
2.16 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[S:10][CH:11]=[CH:12][C:13]=2[C:14]2[CH:19]=[CH:18][C:17]([O:20][CH3:21])=[CH:16][CH:15]=2)=[CH:5][CH:4]=1.[I:22]I>C(Cl)Cl>[I:22][C:11]1[S:10][C:9]([C:6]2[CH:5]=[CH:4][C:3]([O:2][CH3:1])=[CH:8][CH:7]=2)=[C:13]([C:14]2[CH:19]=[CH:18][C:17]([O:20][CH3:21])=[CH:16][CH:15]=2)[CH:12]=1

Inputs

Step One
Name
Quantity
5.92 g
Type
reactant
Smiles
COC1=CC=C(C=C1)C=1SC=CC1C1=CC=C(C=C1)OC
Name
Quantity
70 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
5.6 g
Type
reactant
Smiles
II
Name
mercuric oxide
Quantity
4.32 g
Type
reactant
Smiles
Step Three
Name
Quantity
2.8 g
Type
reactant
Smiles
II
Name
mercuric oxide
Quantity
2.16 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 2 hours additional
Duration
2 h
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered through a celite pad

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
IC1=CC(=C(S1)C1=CC=C(C=C1)OC)C1=CC=C(C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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